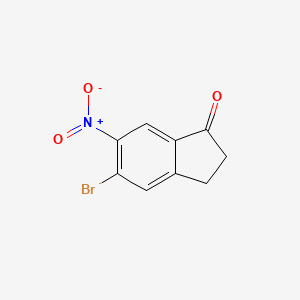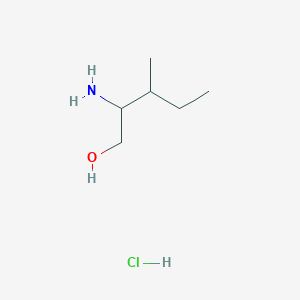![molecular formula C12H15BrO4S B1523469 2-[(3-Bromophenyl)methyl]-4-methanesulfonylbutanoic acid CAS No. 1183099-58-2](/img/structure/B1523469.png)
2-[(3-Bromophenyl)methyl]-4-methanesulfonylbutanoic acid
Overview
Description
“2-[(3-Bromophenyl)methyl]-4-methanesulfonylbutanoic acid” is a chemical compound with the CAS Number: 1183099-58-2 . It has a molecular weight of 335.22 and its IUPAC name is 2-(3-bromobenzyl)-4-(methylsulfonyl)butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BrO4S/c1-18(16,17)6-5-10(12(14)15)7-9-3-2-4-11(13)8-9/h2-4,8,10H,5-7H2,1H3,(H,14,15) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
It has a storage temperature of room temperature . The molecular weight is 335.22 .
Scientific Research Applications
Environmental and Biological Monitoring
2-[(3-Bromophenyl)methyl]-4-methanesulfonylbutanoic acid and its derivatives play a significant role in environmental and biological monitoring. Studies have identified the presence and distribution of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and DDE in human tissues, highlighting their prevalence and the need for monitoring their impact on human health and the environment. For example, the distribution patterns of these compounds have been studied in human adipose, liver, brain, and lung tissues, showing differing concentrations and distribution patterns among various tissues, indicating the significance of understanding their bioaccumulation and potential toxicological effects (Chu et al., 2003).
Occupational Health and Safety
The compound's derivatives have been linked to occupational health and safety concerns. For instance, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA) has been identified as a new low molecular weight agent causing occupational asthma, rhinitis, and contact urticaria. This discovery emphasizes the need for stringent exposure control measures in workplaces to prevent BCMBA-related diseases (Suojalehto et al., 2017).
Chemical Exposure and Human Health
Research has also been focused on the effects of exposure to chemicals, including those related to 2-[(3-Bromophenyl)methyl]-4-methanesulfonylbutanoic acid, on human health. For instance, studies have explored the impact of maternal and cord serum exposure to PCB and DDE methyl sulfone metabolites, emphasizing the importance of understanding the transplacental transfer of these metabolites and their potential effects on human development and health (Linderholm et al., 2007).
Toxicological Studies
Toxicological studies have been conducted to understand the adverse effects associated with exposure to derivatives of 2-[(3-Bromophenyl)methyl]-4-methanesulfonylbutanoic acid. These studies are crucial for establishing safety guidelines and regulatory standards to protect public health. For instance, a case of retinopathy associated with chronic occupational exposure to ethyl-m-aminobenzoic acid methanesulfonate (MS-222), a fish anesthetic and a derivative of the compound, highlights the potential retinotoxic effects of these chemicals and the need for cautious handling to prevent systemic absorption (Bernstein et al., 1997).
properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-4-methylsulfonylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4S/c1-18(16,17)6-5-10(12(14)15)7-9-3-2-4-11(13)8-9/h2-4,8,10H,5-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRVEXOLFFBOKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(CC1=CC(=CC=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromophenyl)methyl]-4-methanesulfonylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1523392.png)


![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1523396.png)


![Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1523403.png)


